N-Benzoyl-L-Phenylalanine Methyl Ester
Description
Significance as an Amino Acid Derivative in Advanced Organic Synthesis
The significance of N-benzoyl-L-phenylalanine methyl ester in advanced organic synthesis lies in its identity as a chiral amino acid derivative. Amino acids are fundamental building blocks in the synthesis of a wide array of bioactive compounds, where they can enhance biocompatibility and reduce toxicity. scielo.org.mx As a derivative, this compound serves as a valuable starting material for the creation of more complex molecules, including heterocyclic compounds and other biologically active agents. scielo.org.mx
The synthesis of N-benzoyl amino esters, including the phenylalanine derivative, is a well-established process. Typically, it involves the reaction of the corresponding amino acid methyl ester with a benzoic acid derivative. scielo.org.mx One common method employs a peptide coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) in the presence of a base such as triethylamine (B128534) and a catalyst like 4-Dimethylaminopyridine (B28879) (DMAP). scielo.org.mx This straightforward synthesis makes this compound readily accessible for use in more intricate synthetic routes.
While specific applications as a chiral auxiliary—a temporarily incorporated stereogenic unit to control the stereochemical outcome of a reaction—are not extensively documented for this compound itself, the principle is well-established for similar N-acyl amino acid derivatives. wikipedia.org The inherent chirality of the L-phenylalanine backbone makes it a potential candidate for directing the stereoselective formation of new chiral centers in a target molecule. Furthermore, derivatives of phenylalanine methyl ester have been utilized in the synthesis of chiral tetramic acids, which are important structural motifs in a number of bioactive natural products. orgsyn.org
Role in Peptide Chemistry and Biomolecule Construction
In the realm of peptide chemistry and the construction of biomolecules, this compound and its closely related analogues play a crucial role. The benzoyl group, similar to other N-protecting groups like benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc), is instrumental in peptide synthesis. nih.govpsu.edu These protecting groups prevent the highly reactive amino group of the amino acid from self-polymerizing or reacting in an uncontrolled manner during the formation of a peptide bond. psu.edu
The general strategy for peptide synthesis involves the coupling of an N-protected amino acid with the free amino group of another amino acid or peptide chain, which typically has its carboxylic acid group protected (e.g., as a methyl ester). mdpi.com this compound can function as the C-terminal amino acid derivative in the synthesis of a dipeptide. For instance, the enzymatic synthesis of dipeptides has been demonstrated using N-protected phenylalanine derivatives and an amino acid ester. sigmaaldrich.com Thermolysin, a protease, has been used to catalyze the synthesis of N-(benzyloxycarbonyl)-L-phenylalanyl-L-phenylalanine methyl ester, showcasing the utility of such protected amino acid esters in enzymatic peptide bond formation. nih.gov
Furthermore, the principles of using N-protected amino acid esters are central to both solution-phase and solid-phase peptide synthesis (SPPS). mdpi.comgoogle.com In SPPS, an N-protected amino acid is anchored to a solid support, and the peptide chain is built step-by-step by the sequential addition of other N-protected amino acids. While Fmoc (fluorenylmethyloxycarbonyl) and Boc are the most common protecting groups in modern SPPS, the fundamental role of the N-benzoyl group in controlling reactivity is analogous. mdpi.com The synthesis of the aspartame (B1666099) precursor, N-benzyloxycarbonyl-α-L-aspartyl-L-phenylalanine methyl ester, through enzymatic coupling highlights the industrial relevance of these types of compounds in the construction of important biomolecules. nih.gov
Chemical and Physical Properties of this compound
Below is a table summarizing some of the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₇NO₃ | |
| Molecular Weight | 283.32 g/mol | |
| IUPAC Name | methyl (2S)-2-benzamido-3-phenylpropanoate | |
| CAS Number | 3005-61-6 | |
| Appearance | Powder or crystals | google.com |
| Melting Point | 158-162 °C | google.com |
| XLogP3 | 2.6 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 5 |
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-benzamido-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-21-17(20)15(12-13-8-4-2-5-9-13)18-16(19)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,18,19)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQQPHKRRCUYLA-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3005-61-6 | |
| Record name | L-Phenylalanine, N-benzoyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003005616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Methodologies for the Synthesis of N Benzoyl L Phenylalanine Methyl Ester and Its Derivatives
Chemical Synthesis Routes
The construction of N-Benzoyl-L-Phenylalanine Methyl Ester relies on established and innovative techniques in organic synthesis, ensuring efficiency, purity, and stereochemical integrity.
Peptide coupling reagents are widely used for the N-benzoylation of amino acid esters. This method involves the reaction of a benzoic acid derivative with an amino acid methyl ester, facilitated by a coupling agent. A common procedure employs N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) as the coupling reagent, often in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like dichloromethane. nih.gov These reagents work in concert to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amino group of the phenylalanine methyl ester.
Another established protocol for forming amide bonds is the use of 1,3-dicyclohexylcarbodiimide (DCC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt). chemicalbook.com This combination is effective for coupling carboxylic acids to amines, including the synthesis of ferrocene-functionalized benzoyl derivatives of amino acid esters. chemicalbook.com
Table 1: Reagents for Coupling Reactions
| Reagent | Role |
|---|---|
| Benzoic Acid | Source of the benzoyl group |
| L-Phenylalanine Methyl Ester | Amino acid precursor |
| EDAC or DCC | Coupling agent (activates carboxylic acid) |
| DMAP or HOBt | Catalyst/Additive (suppresses side reactions) |
| Triethylamine | Base (neutralizes acid by-products) |
The most direct precursor for the synthesis is L-phenylalanine methyl ester, which is typically used as its hydrochloride salt for improved stability and handling. merckmillipore.com The synthesis pathway generally involves two main steps: the esterification of L-phenylalanine followed by the N-benzoylation of the resulting ester.
The esterification of the amino acid can be achieved by reacting it with methanol (B129727) in the presence of an acid catalyst, such as trimethylsilyl (B98337) chloride (TMSCl). This system is efficient for preparing various amino acid methyl esters. nih.gov Once the L-phenylalanine methyl ester hydrochloride is obtained, the free amine can be liberated and subsequently reacted with a benzoylating agent to yield the final product. High yields for the preparation of precursors like (S)-2-[2-(methoxycarbonyl)acetylamino]-3-phenylpropanoic acid methyl ester have been reported under Schotten-Baumann conditions. merckmillipore.com
N-acylation is a fundamental method for introducing the benzoyl group onto the nitrogen atom of phenylalanine methyl ester. The choice of acylating agent and reaction conditions can be varied to optimize the synthesis.
One common approach is the Schotten-Baumann reaction, which involves the use of benzoyl chloride in the presence of a base, such as aqueous sodium hydroxide (B78521) or sodium bicarbonate. researchgate.netmonash.edu This method is robust and widely applicable for the benzoylation of amino groups. monash.edu An alternative N-acylation strategy utilizes benzoic anhydride (B1165640) in the presence of acetic acid, which is refluxed for several hours to achieve the desired transformation. nih.gov
A greener approach using polyethylene (B3416737) glycol (PEG-400) as a recyclable catalyst for the N-benzoylation of amino acids with substituted benzoyl chlorides has also been described, offering high convenience and safety. monash.edu
Maintaining the stereochemical integrity of the chiral center in L-phenylalanine is a critical challenge during synthesis. The condensation of N-protected chiral amino acids can sometimes be accompanied by racemization at the alpha-carbon. acs.org
The choice of coupling reagents and protecting groups plays a crucial role in preventing epimerization. For instance, the use of uronium-based coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) with a base like DIPEA (N,N-Diisopropylethylamine) has been shown to induce racemization during the amidation of N-acetyl-L-phenylalanine. acs.orgnih.gov However, employing N-carbamate protecting groups, such as the benzyloxycarbonyl (Cbz) group, can effectively suppress racemization during coupling reactions. acs.org The synthesis of chiral tetramic acids from L-phenylalanine methyl ester hydrochloride has been achieved with high enantiopurity (>99% ee), demonstrating that stereochemistry can be preserved under optimized conditions.
In cases where racemic mixtures are used or formed, chemical resolution can be employed. N-acetyl-D-phenylglycine has been successfully used as a resolving agent to separate DL-phenylalanine methyl ester, yielding the D-enantiomer with high optical purity. Furthermore, asymmetric phase-transfer catalysts, such as cinchona alkaloid derivatives, have been utilized for the stereoselective synthesis of unnatural phenylalanine derivatives.
Table 2: Factors Influencing Stereoselectivity
| Condition | Observation | Reference |
|---|---|---|
| TBTU/DIPEA Coupling | Can lead to racemization of N-acetyl-phenylalanine. | acs.orgnih.gov |
| N-Cbz Protecting Group | Helps to prevent racemization during coupling. | acs.org |
| N-acetyl-D-phenylglycine | Used as a chiral resolving agent for DL-phenylalanine methyl ester. |
The synthesis of N-methylated derivatives of this compound introduces an additional level of complexity. Direct N-methylation of the benzoylated amide nitrogen is challenging. Therefore, synthetic strategies typically involve the methylation of a precursor that has a nitrogen atom more amenable to alkylation.
One method involves the N-methylation of N-protected amino acids using a strong base like sodium hydride followed by treatment with an alkylating agent such as methyl iodide. This has been applied to N-acyl amino acids to produce N-methyl methyl esters, though it often requires a significant excess of the methylating agent.
Another sophisticated approach is the asymmetric synthesis of (S)-Boc-N-methyl-p-benzoyl-phenylalanine, a photoreactive derivative. nih.gov This synthesis was achieved through the alkylation of a sultam Boc-sarcosinate, which allows for high optical purity in the final N-methylated amino acid. nih.gov Other methods employ alternative protecting groups on the nitrogen, such as o-nitrobenzenesulfonyl (o-NBS) or nosyl (Ns), which facilitate N-methylation under milder conditions using reagents like dimethylsulfate or diazomethane, respectively. Reductive methylation using formaldehyde (B43269) and sodium cyanoborohydride on a solid phase is another viable route for preparing N-methylated amino acids.
The synthesis of derivatives with functionalized benzoyl groups, such as those containing a ferrocenyl moiety, has been explored for applications in areas like bioorganometallic chemistry. These syntheses typically follow the general principles of amide bond formation.
A series of N-ortho-ferrocenyl benzoyl amino acid ethyl esters have been prepared by coupling ortho-ferrocenyl benzoic acid with various amino acid esters. chemicalbook.com The standard DCC/HOBt coupling protocol proved effective for this transformation. chemicalbook.com Similarly, N-para-ferrocenyl benzoyl dipeptide esters have been synthesized using the same methodology. chemicalbook.com
The synthesis of ferrocene-labeled amino acids can also be achieved by condensing ferrocene (B1249389) aldehyde with an amino acid ester to form a Schiff base, which is then reduced to the corresponding N-ferrocenylmethyl amino acid ester. A catalyst-free tandem reaction involving substituted amino ferrocenes and quinone esters has also been developed to produce N-ferrocene-substituted benzodihydrooxazoles, showcasing an efficient method for creating complex ferrocene derivatives.
Enzymatic Synthesis Approaches
Enzymatic synthesis provides a green and efficient alternative for the formation of peptide and amide bonds. The application of various biocatalytic strategies has been extensively researched to improve yield, selectivity, and reaction efficiency for compounds structurally related to this compound.
Protease-Catalyzed Condensation Reactions
Proteases are widely employed to catalyze the condensation reaction between an N-protected amino acid and an amino acid ester. Studies have demonstrated that enzymes like papain can effectively catalyze the formation of N-acylated amino acid esters. google.comgoogle.com For instance, papain has been used to facilitate the reaction between N-benzyloxycarbonyl-L-aspartic acid and L-phenylalanine methyl ester. google.comgoogle.com Similarly, neutral proteases are utilized for the enzymatic coupling of these substrates. google.com The selective esterase activity of certain microbial serine proteases is also harnessed in resolution processes, where the L-ester is selectively hydrolyzed from a racemic mixture of N-acetyl-D,L-phenylalanine methyl ester. google.com
Biocatalytic Strategies in Biphasic Systems
Aqueous-organic biphasic systems are a significant strategy to enhance the yield of enzymatic peptide synthesis. These systems can shift the thermodynamic equilibrium to favor synthesis over hydrolysis, which is often the predominant reaction in a purely aqueous medium. The synthesis of aspartame (B1666099) precursors, which are structurally analogous to this compound, has been successfully conducted in such systems.
In another example, the synthesis of N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester using thermolysin in a biphasic system was studied. nih.gov The yield was found to be maximal at an aqueous-phase pH of around 5. nih.gov The use of an ethyl acetate (B1210297) and citrate (B86180) buffer system has also been documented for similar condensation reactions catalyzed by papain. google.com
Table 1: Effect of Biphasic Systems on Enzymatic Synthesis of N-Acyl-Phenylalanine Derivatives
| Enzyme | Product | Biphasic System | Key Finding | Reference |
|---|---|---|---|---|
| Thermolysin | N-(benzyloxycarbonyl)-L-phenylalanyl-L-phenylalanine methyl ester | Ethyl Acetate / Buffer | Higher yields compared to purely aqueous systems, though the reaction rate is lower. | nih.gov |
| Thermolysin | N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester | Aqueous-Organic | Maximum product yield achieved at an aqueous-phase pH of approximately 5. | nih.gov |
| Papain | N-benzyloxycarbonyl-α-L-aspartyl-L-phenylalanine methyl ester | Ethyl Acetate / Citrate Buffer | Efficient catalysis of the condensation reaction. | google.com |
Optimization of Enzymatic Reaction Parameters (pH, Temperature, Dispersing Agents)
The efficiency of enzymatic synthesis is highly dependent on reaction conditions. Key parameters such as pH, temperature, and the presence of additives like dispersing agents must be optimized to maximize product yield.
For the synthesis of an aspartame precursor, a reaction pH ranging from 3.0 to 7.5 and a temperature between 25°C and 49°C have been found to be effective. google.com In a process using a neutral protease, an initial pH of 4.5 to 6.0 was employed. google.com Another study involving a microbially derived serine proteinase for the selective hydrolysis of N-acetyl-L-phenylalanine methyl ester was conducted at a pH of 5 to 10 and a temperature of 10°C to 60°C, with a preferred range of pH 7-8 and 20°C to 40°C. google.com
The addition of dispersing agents can also significantly improve reaction outcomes. In one study, the inclusion of glycerol (B35011) as a dispersing agent in a biphasic system containing ethyl acetate and potassium citrate buffer led to a high yield of N-benzyloxycarbonyl-α-L-aspartyl-L-phenylalanine methyl ester. google.com
Table 2: Optimized Parameters for Enzymatic Synthesis of N-Acyl-Phenylalanine Derivatives
| Enzyme | Substrates | Optimal pH | Optimal Temperature | Additives | Reference |
|---|---|---|---|---|---|
| Papain | N-benzyloxycarbonyl-L-aspartic acid, L-phenylalanine methyl ester | 3.0 - 7.5 | 25°C - 49°C | Glycerol (dispersing agent) | google.com |
| Neutral Protease | N-benzyloxycarbonyl-L-aspartic acid, L-phenylalanine methyl ester | 4.5 - 6.0 (initial) | Not Specified | Alkali/alkaline earth/ammonium salt | google.com |
| Serine Proteinase | N-acetyl-D,L-phenylalanine methyl ester | 5.0 - 10.0 (preferred 7-8) | 10°C - 60°C (preferred 20-40°C) | None specified | google.com |
Utilizing Enzyme Variants for Enhanced Synthesis
Site-directed mutagenesis and other protein engineering techniques allow for the creation of enzyme variants with improved catalytic properties. Research on thermolysin, an enzyme used in the industrial synthesis of the aspartame precursor N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester (ZDFM), has led to the development of several variants with enhanced activity. researchgate.net
Five specific thermolysin variants (D150A, D150E, D150W, I168A, and N227H) demonstrated significantly higher molecular activity (kcat) values, ranging from 1.6 to 3.8 times that of the wild-type enzyme, in the synthesis of ZDFM at pH 7.5 and 25°C. researchgate.net Notably, the Michaelis constant (Km) values for the substrates remained largely unchanged, indicating that the mutations improved the catalytic turnover rate without negatively impacting substrate binding. researchgate.net Consequently, reactions catalyzed by these variants reached their maximum product levels in 4 hours, compared to 12 hours for the wild-type enzyme, suggesting their potential for more efficient industrial synthesis. researchgate.net
Table 3: Comparison of Wild-Type and Variant Thermolysin Activity in ZDFM Synthesis
| Enzyme Variant | Relative kcat Value (Variant/Wild-Type) | Time to Reach Maximum Synthesis | Reference |
|---|---|---|---|
| Wild-Type (WT) | 1.0 | 12 hours | researchgate.net |
| D150A | 1.6 - 3.8 | 4 hours | researchgate.net |
| D150E | 1.6 - 3.8 | 4 hours | researchgate.net |
| D150W | 1.6 - 3.8 | 4 hours | researchgate.net |
| I168A | 1.6 - 3.8 | 4 hours | researchgate.net |
| N227H | 1.6 - 3.8 | 4 hours | researchgate.net |
Kinetics and Equilibrium Studies of Enzymatic Synthesis
Understanding the kinetics and equilibrium of the enzymatic synthesis is vital for process design and optimization. In the thermolysin-catalyzed synthesis of peptides in biphasic systems, the reaction course can be described by rate equations that account for the partitioning of substrates and products between the two phases. nih.govnih.gov
Applications of N Benzoyl L Phenylalanine Methyl Ester in Advanced Organic Synthesis and Medicinal Chemistry
Building Block for Peptide Synthesis
The primary application of N-Benzoyl-L-phenylalanine methyl ester lies in its role as a fundamental component in the synthesis of peptides. ontosight.ai Peptides, short chains of amino acids linked by peptide bonds, are involved in a vast array of biological processes and hold significant therapeutic potential.
Sequential Peptide Synthesis and Protective Group Chemistry
In the intricate process of peptide synthesis, the sequential addition of amino acids requires a strategic approach to ensure the formation of the correct peptide sequence. This is where protective group chemistry becomes paramount. The benzoyl group (Bz) attached to the nitrogen atom of the L-phenylalanine methyl ester serves as a robust protecting group for the amino function. ontosight.ai This protection prevents the amino group from participating in unwanted side reactions during the coupling of the carboxylic acid end of another amino acid.
Similarly, the methyl ester at the carboxyl end protects this functional group, allowing for the selective activation of the carboxyl group of the incoming amino acid. This dual protection strategy enables chemists to control the directionality of peptide bond formation, a critical aspect of sequential peptide synthesis. The process typically involves the deprotection of one end of the protected amino acid, followed by a coupling reaction with another protected amino acid, and this cycle is repeated to elongate the peptide chain.
Construction of Biologically Active Peptides
For instance, the synthesis of peptide-based pharmaceuticals often relies on such protected amino acid derivatives to construct complex molecular architectures with high precision. nordmann.global The ability to control the sequence and stereochemistry of the resulting peptide is essential for its biological activity.
Prevention of Racemization in Coupling Reactions
A significant challenge in peptide synthesis is the potential for racemization, the process where a chiral center loses its specific three-dimensional configuration. chemrxiv.org In the context of amino acids, this means the L-amino acid can be converted into a mixture of L- and D-isomers. This is particularly problematic during the activation of the carboxyl group for peptide bond formation, as it can lead to the formation of undesirable diastereomeric peptides that are difficult to separate and can have different or no biological activity. nih.gov
The use of N-acyl protecting groups, such as the benzoyl group in this compound, can influence the degree of racemization. While N-acetyl and N-benzoyl protected amino acids are known to be susceptible to racemization through the formation of an azlactone (oxazolone) intermediate, the choice of coupling reagents and reaction conditions is critical to minimize this side reaction. nih.gov Research has shown that certain coupling reagents and the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress racemization. peptide.com The development of novel coupling reagents and strategies continues to be an active area of research to ensure the stereochemical integrity of synthetic peptides. chemrxiv.org
Precursor for Complex Organic Molecules
Beyond its role in peptide synthesis, this compound serves as a valuable precursor for the synthesis of other complex and biologically important organic molecules. Its readily available and stereochemically defined structure makes it an attractive starting material for a variety of chemical transformations.
Synthesis of Amino Acid Derivatives (e.g., L-Tyrosine, L-Dopa)
This compound can be utilized as a starting material for the synthesis of other important amino acid derivatives. For example, through a series of chemical modifications, the phenyl ring of the phenylalanine moiety can be functionalized to introduce hydroxyl groups, leading to the synthesis of L-Tyrosine and L-Dopa (L-3,4-dihydroxyphenylalanine). ucla.eduacademie-sciences.fr
One synthetic route to selectively protected L-Dopa derivatives has been developed from L-tyrosine, which itself can be derived from phenylalanine. ucla.edu These transformations often involve electrophilic aromatic substitution reactions to introduce functional groups onto the aromatic ring, followed by subsequent modifications. The synthesis of these amino acids is of significant interest due to their biological roles; L-Dopa, for instance, is a crucial precursor to the neurotransmitter dopamine (B1211576) and is used in the treatment of Parkinson's disease. academie-sciences.fracademie-sciences.fr
Formation of α-Substituted Vinyl Amino Acids
This compound can also be a precursor for the synthesis of α-substituted vinyl amino acids. These are non-proteinogenic amino acids that contain a double bond adjacent to the α-carbon. The introduction of this vinyl group can impart unique conformational constraints and biological activities to peptides and other molecules. The synthesis of these derivatives often involves transformations of the amino and carboxyl groups, as well as modifications to the side chain.
Design and Synthesis of Peptidomimetics
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides. They are developed to overcome the inherent limitations of peptides as drugs, such as poor stability and low bioavailability. This compound serves as a key starting material in this field due to its modified amino acid structure. Its ability to mimic amino acids makes it particularly useful in the design of peptide-based drugs. chemimpex.com
In many biologically active peptides, specific turns in the peptide chain (β-turns) are crucial for their interaction with biological targets. The design of small molecules that can induce or stabilize these turns is a major goal in medicinal chemistry. The rigid and planar nature of the benzoyl group in this compound introduces significant steric bulk and defined conformational constraints. When incorporated into a peptide sequence, this benzoylated residue can restrict the rotational freedom of the peptide backbone, encouraging the formation of a turn-like structure. This makes it a valuable scaffold for creating peptidomimetics that replicate the essential three-dimensional shape of a native peptide's active site.
| Structural Feature | Implication for Turn Induction |
| N-Benzoyl Group | Introduces a rigid, aromatic moiety that restricts free rotation around the N-Cα bond. |
| Phenylalanine Side Chain | The bulky benzyl (B1604629) group further influences local conformation and can engage in specific interactions within the folded structure. |
| Esterified C-Terminus | Protects the carboxylic acid, allowing for controlled, stepwise peptide synthesis. |
Pseudopeptides are peptide analogs in which the amide bond has been modified or the amino acid side chains are altered. This compound is a foundational component for synthesizing N-terminally capped pseudopeptides. The benzoyl group serves as a replacement for an adjacent amino acid or a protecting group that is not removed, effectively blocking degradation by aminopeptidases. This enhances the stability of the resulting molecule in biological systems. The synthesis of N-benzoyl amino esters from their respective amino acids is a well-established chemical transformation, allowing for the creation of a diverse library of these building blocks for constructing novel pseudopeptides. scielo.org.mxscielo.org.mx
Role in Drug Discovery and Formulation Research
The structural characteristics of this compound and its derivatives make them useful in various stages of drug discovery, from identifying new therapeutic agents to creating tools for studying biological processes. chemimpex.com Its synthesis was developed to enhance the bioavailability and effectiveness of supplements based on phenylalanine. caringsunshine.com
This compound belongs to a class of compounds, N-benzoyl amino esters, that have been investigated for their therapeutic potential. Research has demonstrated that derivatives of this structure exhibit significant biological activity. For instance, a series of N-benzoyl amino esters synthesized from various amino acids were evaluated for their antifungal properties against pathogenic fungi like Aspergillus fumigatus and Fusarium temperatum. scielo.org.mxscielo.org.mx In these studies, N-benzoylamino methyl esters were found to be potent antifungal agents, while the corresponding N-benzoyl amino acids were inactive, highlighting the importance of the methyl ester group for activity. scielo.org.mxscielo.org.mx
Furthermore, the core structure of benzoyl-phenylalanine is a key component in the design of advanced diagnostic tools. For example, a more complex derivative, p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine, was synthesized to act as a "clickable" photoaffinity label. nih.gov This type of molecule, which contains both a photoreactive group (benzophenone) and a reporter tag, can be incorporated into peptides. nih.gov Upon exposure to UV light, it covalently binds to its biological target, allowing researchers to identify and study ligand-receptor interactions, a critical step in drug discovery. nih.govnih.gov
Table 1: Research Findings on N-Benzoyl Amino Ester Derivatives
| Compound Class | Research Focus | Key Finding | Source(s) |
|---|---|---|---|
| N-Benzoyl Amino Esters | Antifungal Activity | Derivatives from valine and tryptophan showed potent inhibition of fungal growth against A. fumigatus and F. temperatum. scielo.org.mxscielo.org.mx | scielo.org.mxscielo.org.mx |
| Benzoyl-Phenylalanine Analogs | Photoaffinity Labeling | A derivative containing benzophenone (B1666685) and a terminal alkyne was created to identify protein targets for peptide ligands. nih.gov | nih.gov |
The development of enzyme inhibitors is a cornerstone of modern medicine. The structure of this compound makes it an attractive scaffold for designing protease inhibitors. Its structure can mimic the natural substrate of an enzyme, allowing it to bind to the active site and block its function. The N-benzoyl group and the phenylalanine side chain can fit into the S1 and S2 specificity pockets of proteases like chymotrypsin (B1334515).
Research into the antifungal activity of related N-benzoyl amino esters included computational docking studies to understand their mechanism of action. scielo.org.mx These studies predicted the binding affinities between the compounds and fungal chitinase, a key enzyme in fungi, suggesting that their mode of action involves enzyme inhibition. scielo.org.mx Additionally, studies on the enzyme thermolysin, which is used industrially to synthesize peptide sweeteners, demonstrate that it can catalyze reactions involving L-phenylalanine methyl ester derivatives. researchgate.net This confirms that such molecules can effectively interact with enzyme active sites, reinforcing their potential as a basis for designing specific and potent enzyme inhibitors. researchgate.net
Biochemical and Biological Research on N Benzoyl L Phenylalanine Methyl Ester and Its Analogs
Substrate Specificity and Enzyme Kinetics
N-Benzoyl-L-phenylalanine methyl ester and its structural analogs serve as key substrates for studying the activity of various proteases. The interaction between these compounds and enzymes like chymotrypsin (B1334515), papain, and bromelain (B1164189) provides valuable insights into enzyme specificity and reaction kinetics.
Interaction with Proteases (e.g., Chymotrypsin, Papain, Bromelain)
Chymotrypsin: This digestive enzyme shows a strong preference for hydrolyzing peptide bonds adjacent to aromatic amino acids, making this compound a suitable substrate. libretexts.org The enzyme's specificity is attributed to a hydrophobic pocket in its active site that accommodates the phenyl group of phenylalanine. libretexts.org Studies on a series of N-acetylated peptide methyl esters with the general formula N-acetyl-(glycyl)n-L-phenylalanine methyl ester have been used to probe the effect of aminoacyl chain length on chymotrypsin's catalytic efficiency. nih.gov Kinetic investigations of N-glutaryl-L-phenylalanine p-nitroanilide hydrolysis by α-chymotrypsin also confirm that the reaction follows a Michaelis-Menten mechanism. researchgate.net
Papain: Papain, a cysteine protease, exhibits broad specificity, cleaving peptide bonds of basic amino acids, as well as leucine (B10760876) and glycine (B1666218). sigmaaldrich.com It also readily hydrolyzes esters and amides. sigmaaldrich.com Research on the papain-catalyzed hydrolysis of N-benzoyl-L-serine methyl ester, a close analog of the title compound, reveals that its kinetic behavior is consistent with the Michaelis-Menten model. nih.gov The Michaelis parameters for the hydrolysis of the serine ester substrate by papain were determined to be a K(m) of 52±4 mM and a k(cat.) of 2.80±0.1 s⁻¹ at pH 7.0 and 25.0°C. nih.gov
Bromelain: The interaction of bromelain, another cysteine protease, with N-benzoyl-L-serine methyl ester is more complex than that of papain. nih.govzhangqiaokeyan.com The hydrolysis reaction does not follow simple Michaelis-Menten kinetics. Instead, it exhibits a pattern of substrate activation, where the binding of more than one substrate molecule to the enzyme influences the reaction rate. nih.gov This results in a non-linear relationship when kinetic data are plotted, suggesting a more intricate regulatory mechanism for bromelain's activity compared to papain. nih.gov
Michaelis-Menten Kinetics and Reaction Mechanisms
The hydrolysis of this compound analogs by proteases is often analyzed using the Michaelis-Menten model. This model describes the relationship between the initial reaction rate (v), the maximum reaction rate (Vmax), the substrate concentration ([S]), and the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of Vmax.
The general reaction mechanism involves the formation of a non-covalent enzyme-substrate (ES) complex, followed by the acylation of the enzyme and release of the first product (the alcohol moiety), and finally the deacylation of the enzyme to release the second product (the N-benzoyl-L-phenylalanine) and regenerate the free enzyme. acs.org
For enzymes like chymotrypsin and papain acting on these substrates, the reaction generally adheres to this model. researchgate.netnih.gov However, as seen with bromelain, deviations can occur. The hydrolysis of N-benzoyl-L-serine methyl ester by bromelain is better described by a substrate-activation model. nih.gov This mechanism postulates that an initial ES complex forms, and then a second substrate molecule can bind to this complex to form a ternary SES complex, which may break down at a different rate than the ES complex. nih.gov
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Mechanism |
|---|---|---|---|---|
| Papain | N-Benzoyl-L-Serine Methyl Ester | 52 | 2.80 | Michaelis-Menten nih.gov |
| Bromelain | N-Benzoyl-L-Serine Methyl Ester | Data not applicable | Substrate Activation nih.gov | |
| α-Chymotrypsin | N-acetyl-L-phenylalanine methyl ester | 0.08 | 193 | Michaelis-Menten nih.gov |
| α-Chymotrypsin | N-acetyl-(glycyl)-L-phenylalanine methyl ester | 0.12 | 208 | Michaelis-Menten nih.gov |
Influence of Structural Effects on Enzyme Activity
The structure of this compound analogs significantly influences their interaction with proteases and the resulting catalytic efficiency.
Studies on chymotrypsin with a series of N-acetyl-(glycyl)n-L-phenylalanine methyl esters (where n = 0 to 3) demonstrated that increasing the length of the glycyl chain from n=0 to n=2 leads to an increase in the catalytic rate constant (kcat). nih.gov However, the kinetic constants for the n=2 and n=3 substrates were found to be very similar. nih.gov This suggests that the enzyme has an extended binding site and that interactions at subsites further from the primary specificity pocket can enhance catalytic activity up to a certain point. nih.gov
Furthermore, structure-activity relationship studies on substituted N-benzoyl derivatives of phenylalanine analogs reveal the importance of substituents on the benzoyl ring. nih.gov For instance, in an antitumor prescreen using Lactobacillus casei, m-chlorobenzoyl and p-chlorobenzoyl derivatives of p-fluoro-DL-phenylalanine were found to be particularly potent inhibitors. nih.gov This indicates that the electronic properties and position of substituents on the benzoyl moiety can drastically alter the biological or enzymatic activity of the parent compound.
Investigation of Biological Activities
Beyond its role as an enzyme substrate, research has explored the biological activities of this compound and its derivatives, particularly in the realms of antifungal and antimicrobial applications.
Antifungal Activity Studies
A series of N-benzoyl amino acid and N-benzoyl amino ester analogs have been synthesized and screened for their antifungal properties against the filamentous fungi Aspergillus fumigatus and Fusarium temperatum. scielo.org.mxscielo.org.mx The findings from these studies highlight critical structure-activity relationships.
Notably, the N-benzoylamino methyl esters were found to be potent antifungal agents, whereas the corresponding N-benzoyl amino acids were inactive at the tested concentrations. scielo.org.mx This suggests the methyl ester group is crucial for activity. The activity also depends significantly on the amino acid side chain. scielo.org.mx While derivatives of valine and tryptophan showed the highest growth inhibition, esters derived from phenylalanine exhibited moderate to no activity (<50% inhibition). scielo.org.mx
| Compound (N-Benzoyl-L-X-Methyl Ester) | X (Amino Acid) | Activity against A. fumigatus | Activity against F. temperatum |
|---|---|---|---|
| N-Benzoyl-L-Valine Methyl Ester | Valine | Good | Good |
| N-Benzoyl-L-Tryptophan Methyl Ester | Tryptophan | Good | Good |
| N-Benzoyl-L-Isoleucine Methyl Ester | Isoleucine | Good | Good |
| This compound | Phenylalanine | Moderate/None | Moderate/None |
| N-Benzoyl-L-Alanine Methyl Ester | Alanine | Moderate/None | Moderate/None |
| N-Benzoyl-L-Leucine Methyl Ester | Leucine | Moderate/None | Moderate/None |
Antimicrobial Potential of Derived Peptides
The incorporation of phenylalanine and its derivatives into peptide structures has been shown to yield compounds with significant antimicrobial potential. These peptides often target and disrupt bacterial cell membranes.
For example, piscidin-1 is a phenylalanine-rich antimicrobial peptide. plos.org Studies involving the substitution of its phenylalanine residues have shown that specific phenylalanines are crucial for its antibacterial activity, while others are more linked to cytotoxicity. plos.org A synthetic peptide, NKC, was made into a potent surface-coating antimicrobial by adding repeats of 3,4-dihydroxy-L-phenylalanine (DOPA), a derivative of L-phenylalanine. nih.gov This DOPA-containing peptide, NKC-DOPA₅, demonstrated complete inhibition of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus within two hours when coated on various surfaces. nih.gov
Introducing L-phenylalanine into the peptide protonectin resulted in a derivative, phe-Prt, with enhanced selective activity against Gram-positive bacteria. nih.gov Peptides containing alternating arginine and hydrophobic residues like 3,3-diphenyl-L-alanine (a phenylalanine analog) also show broad-spectrum antibacterial and antifungal activities. mdpi.com
| Peptide | Target Organism | Activity (MIC or Observation) |
|---|---|---|
| [DipR]₅ (contains Diphenylalanine) | S. pneumoniae | 0.39–0.78 µM mdpi.com |
| [DipR]₅ (contains Diphenylalanine) | A. fumigatus | 1.6 µM mdpi.com |
| NKC-DOPA₅ (contains DOPA) | E. coli, P. aeruginosa, S. aureus | Complete inhibition on surfaces nih.gov |
| Pis-V10K (contains Phenylalanine) | Various bacterial strains | Average MIC = 1.6 µM plos.org |
| phe-Prt (contains Phenylalanine) | Gram-positive bacteria | Potent activity nih.gov |
Structure-Activity Relationship (SAR) Studies for Bioactivity
Structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of lead compounds. For derivatives of N-benzoyl amino acids, these studies have elucidated key structural features that govern their bioactivity, particularly their antifungal properties.
Research into a series of N-benzoyl amino esters and their corresponding acids has established important SAR insights. scielo.org.mx A study evaluating these compounds against the filamentous fungi A. fumigatus and F. temperatum found that the ester derivatives were generally more potent than their carboxylic acid counterparts. scielo.org.mx The nature of the amino acid side chain and the substitution pattern on the benzoyl ring were identified as critical determinants of activity. scielo.org.mxscielo.org.mx
Key findings from these SAR studies include:
Ester vs. Acid: N-benzoylamino methyl esters demonstrated significantly higher antifungal activity compared to the corresponding N-benzoyl amino acids, which were largely inactive at the tested concentrations. scielo.org.mx
Amino Acid Side Chain: Derivatives synthesized from valine, tryptophan, and isoleucine showed notable antifungal efficacy. scielo.org.mx In contrast, esters derived from alanine, leucine, and phenylalanine exhibited only moderate to no activity. scielo.org.mx
Benzoyl Ring Substitution: The presence of methyl substituents on the aromatic ring of the benzoyl group influenced the antifungal potency. scielo.org.mx
Docking calculations have been employed to predict the binding affinities of these compounds with fungal chitinase, suggesting it as a potential molecular target. scielo.org.mx These computational models help analyze the interactions involving the aromatic rings and the influence of stereochemistry at the alpha-carbon on the binding process. scielo.org.mxscielo.org.mx
Table 1: Antifungal Activity of Selected N-Benzoyl Amino Acid Derivatives This table is representative of findings discussed in the text. Specific percentage inhibition values are from the cited source.
| Compound | Amino Acid Origin | Modification | Antifungal Activity Against A. fumigatus / F. temperatum | Reference |
| N-Benzoyl-D-valine methyl ester | Valine | Methyl Ester | Remarkable activity against both strains | scielo.org.mx |
| N-Benzoyl-valine derivative (with 3 methyls on benzoyl ring) | Valine | Methyl Ester | Highest inhibition (78.2%) against A. fumigatus | scielo.org.mx |
| N-Benzoyl-tryptophan derivative | Tryptophan | Methyl Ester | Highest inhibition (78.5%) against F. temperatum | scielo.org.mx |
| N-Benzoyl-isoleucine derivative | Isoleucine | Methyl Ester | Good inhibitory activity | scielo.org.mx |
| N-Benzoyl-L-phenylalanine derivative | Phenylalanine | Methyl Ester / Acid | Moderate or no activity | scielo.org.mx |
Studies on Neurotransmitter Activity and Receptor Interactions (for related compounds)
Analogs of N-Benzoyl-L-Phenylalanine have been investigated for their effects on the nervous system, particularly their interactions with neurotransmitter pathways. While the parent compound is valued for its potential to support neurotransmitter synthesis, its derivatives have shown more direct modulatory roles. caringsunshine.com
One related compound, N-Benzoyl-D-phenylalanine, has been shown to protect against the decrease of acetylcholinesterase (AChE) activity in the brains of diabetic rats. nih.gov This suggests a potential role in preventing cholinergic neural dysfunction associated with conditions like diabetes, where altered neurotransmitter levels can lead to brain dysfunction. nih.gov
A broader class of related endogenous lipids, the N-acyl amino acids (NAAs), have demonstrated significant neuromodulatory and signaling functions. nih.gov These molecules can interact with a variety of receptors, transporters, and ion channels. nih.gov
Key Receptor and Transporter Interactions for NAAs:
Cannabinoid Receptors (CB1): N-arachidonoyl-dopamine (NA-DA) can activate CB1 receptors, leading to the inhibition of GABA release in the substantia nigra. nih.gov
Glycine Transporters (GLYT2): N-arachidonoyl-glycine (NA-Gly) acts as a non-competitive inhibitor of the glycine transporter GLYT2, which is highly expressed in the spinal cord where glycine is a major inhibitory neurotransmitter. nih.gov N-arachidonoyl-alanine (NA-Ala) and N-arachidonoyl-serine (NA-Ser) show similar effects. nih.gov
Ion Channels: Certain NAAs, including NA-Ser, NA-Gly, and NA-Ala, can potentiate high voltage-activated N-type calcium channels (ICa) and inhibit low voltage-activated T-type ICa. nih.gov
Table 2: Neurotransmitter and Receptor Activity of Related N-Acyl Compounds
| Compound | Target System/Receptor | Observed Effect | Reference |
| N-Benzoyl-D-phenylalanine | Acetylcholinesterase (AChE) | Attenuates decrease in AChE activity in brain | nih.gov |
| N-arachidonoyl-dopamine (NA-DA) | Cannabinoid Receptor 1 (CB1) | Activation; inhibition of GABA release | nih.gov |
| N-arachidonoyl-glycine (NA-Gly) | Glycine Transporter 2 (GLYT2) | Non-competitive inhibition of glycine transport | nih.gov |
| N-arachidonoyl-alanine (NA-Ala) | Glycine Transporter 2 (GLYT2), N- and T-type ICa | Inhibition of GLYT2; modulation of ICa | nih.gov |
| N-arachidonoyl-serine (NA-Ser) | Glycine Transporter 2 (GLYT2), N- and T-type ICa | Inhibition of GLYT2; modulation of ICa | nih.gov |
Cytotoxicity Evaluation of Functionalized Derivatives
Functionalized derivatives of phenylalanine, particularly those incorporating a benzoyl moiety, have been developed for specific applications that rely on a controlled cytotoxic or reactive mechanism. A prominent example is p-benzoyl-L-phenylalanine (pBpa), a photoactivatable amino acid used extensively in biochemical research to study protein-protein interactions (PPIs). nih.gov
The cytotoxicity of pBpa is conditional and harnessed for covalent capture techniques. nih.gov The mechanism involves the benzophenone (B1666685) group, which, upon exposure to UV light (350–365 nm), undergoes a photo-excitation to a reactive triplet diradical state. nih.gov This activated species can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable, covalent crosslink between the interacting proteins. nih.gov This process is highly valuable for mapping interaction surfaces in living cells. nih.gov
To improve the efficiency of this process, which often suffers from low yields, researchers have developed electron-deficient derivatives of pBpa. nih.gov The incorporation of electron-withdrawing groups, such as halogens, onto the benzophenone ring is hypothesized to lower the energy barrier for activation and increase the rate of covalent capture. nih.gov Studies have demonstrated that these halogenated pBpa analogs can be successfully incorporated into proteins in live yeast cells, leading to increased crosslinking yields for capturing endogenous PPIs. nih.gov
Mechanisms of Action in Biological Systems
The biological effects of this compound and its analogs are dictated by their core chemical structures, which allow them to participate in various biochemical processes. Their mechanisms of action range from serving as acyl group donors to inhibiting critical enzymes in pathogens.
Acyl Donor Functionality in Biological Processes
The benzoyl group is central to the functionality of many of these derivatives, particularly in research applications like photoaffinity labeling. The photo-crosslinking agent p-benzoyl-L-phenylalanine (pBpa) provides a clear example of this functionality. nih.gov
Upon irradiation with UV light, the carbonyl of the benzophenone moiety undergoes an n to π* electronic transition, forming a reactive diradical. nih.gov This excited triplet state is capable of abstracting hydrogen atoms from activated C-H bonds within close proximity (typically 2.6–3.1 Å). The subsequent recombination of the radicals forms a new, stable covalent bond. nih.gov This reactivity makes pBpa an effective tool for covalently trapping transient protein-protein interactions. A key advantage is its minimal reaction with water, making it highly suitable for in vivo studies. nih.gov
Inhibition of Protein Synthesis (for derived peptides)
Peptides derived from this compound and related amino acid esters are a subject of research for developing new therapeutic agents. While the direct inhibition of protein synthesis by peptides specifically derived from this compound is not extensively documented in the reviewed literature, the synthesis of short peptides from related building blocks is a well-established strategy for creating potent enzyme inhibitors. For instance, short peptides containing β-amino acid residues derived from precursors like N-Boc-L-phenylalanine have been synthesized and shown to be excellent inhibitors of enzymes such as pancreatic lipase. nih.govmedchemexpress.com Similarly, other mixed α/β-peptides have been investigated as potential α-amylase inhibitors. mdpi.com This body of work demonstrates the principle of using modified amino acid esters as foundational units to build peptides that can target and inhibit specific enzymes, a strategy that could theoretically be applied to target components of the protein synthesis machinery.
Chitin (B13524) Synthesis Inhibition (for derived peptides)
The inhibition of chitin synthesis is a validated strategy for controlling fungal pathogens, as chitin is an essential component of their cell walls. Derivatives of N-benzoyl amino acids have shown promise in this area.
A study involving a series of N-benzoyl amino esters and acids demonstrated significant antifungal activity. scielo.org.mxscielo.org.mx The efficacy of these compounds led to the hypothesis that they may act by inhibiting chitin synthesis. To test this, molecular docking studies were performed, which predicted favorable binding affinities between the N-benzoyl amino ester derivatives and fungal chitinase. scielo.org.mx This suggests that these compounds could occupy the active site of the enzyme, thereby inhibiting its function and disrupting fungal cell wall formation. scielo.org.mxscielo.org.mx Further supporting this mechanism, rationally designed antimicrobial peptides (AMPs) have been shown to effectively target and inhibit the chitin synthase of pathogens like Phytophthora sojae. mdpi.com The research on N-benzoyl amino esters indicates that these smaller molecules may function as chitin synthesis inhibitors, providing a valuable avenue for the development of novel antifungal agents. scielo.org.mxscielo.org.mx
Advanced Analytical and Structural Characterization in Research
Spectroscopic Techniques in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and purity of N-Benzoyl-L-Phenylalanine Methyl Ester. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.
In ¹H NMR, the chemical shifts and coupling patterns of the protons confirm the presence of the benzoyl group, the phenylalanine side chain, and the methyl ester. The aromatic protons of the benzoyl and phenyl groups typically appear in the downfield region (δ 7.0-8.0 ppm), while the methoxy (B1213986) protons of the ester group resonate as a distinct singlet in the upfield region (around δ 3.7 ppm). The protons on the chiral alpha-carbon and the adjacent methylene (B1212753) group exhibit characteristic splitting patterns that confirm their connectivity.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. Key resonances include those for the carbonyl carbons of the amide and ester groups (typically δ 165-175 ppm), the aromatic carbons (δ 125-140 ppm), the alpha-carbon of the amino acid backbone, and the methyl carbon of the ester group. nih.gov Studies on a wide range of N-benzoyl amino acid esters have confirmed that NMR data are consistently in agreement with their proposed structures.
Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Expected Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| Amide (N-H) | ~8.5 - 9.0 | Doublet |
| Aromatic (Benzoyl & Phenyl) | ~7.2 - 8.0 | Multiplets |
| Alpha-Proton (α-CH) | ~4.8 - 5.0 | Multiplet |
| Methyl Ester (O-CH₃) | ~3.7 | Singlet |
Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (δ ppm) |
|---|---|
| Ester Carbonyl (C=O) | ~172 |
| Amide Carbonyl (C=O) | ~167 |
| Aromatic Carbons | ~127 - 137 |
| Alpha-Carbon (α-CH) | ~54 |
| Methyl Ester (O-CH₃) | ~52 |
| Beta-Carbon (β-CH₂) | ~38 |
Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of this compound. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to prevent significant fragmentation of the molecule during analysis.
In ESI-MS, the compound is typically observed as a protonated molecular ion [M+H]⁺, which allows for the accurate determination of its molecular mass. hepvs.ch High-Resolution Mass Spectrometry (HRMS) provides the exact mass, enabling the confirmation of the molecular formula, C₁₇H₁₇NO₃. nih.gov
Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the parent ion. For N-acylated amino acid esters, fragmentation often occurs at the amide and ester linkages. nih.gov The analysis of fragmentation in deprotonated peptides containing phenylalanine shows that the formation of a benzyl (B1604629) anion is an important reaction pathway. core.ac.uk Common fragmentation pathways for N-benzoyl amino acid derivatives include the loss of the methoxy group from the ester and cleavage of the bond between the alpha-carbon and the carbonyl group of the amide. libretexts.org These fragmentation patterns provide valuable structural information and help to confirm the sequence and identity of the molecule.
Crystallography and Solid-State Structural Analysis
While solution-state techniques like NMR provide data on molecular conformation and connectivity, solid-state methods such as X-ray crystallography offer a definitive view of the molecule's three-dimensional structure and intermolecular interactions in the crystalline form.
The precise three-dimensional arrangement of atoms in derivatives of this compound can be determined using single-crystal X-ray diffraction. A detailed study on the closely related compound, N-benzoyl-DL-phenylalanine (the racemic carboxylic acid), provides significant insight into the likely solid-state conformation and packing of its ester derivative. nih.gov
The X-ray structure of N-benzoyl-DL-phenylalanine was established, revealing that it crystallizes in a monoclinic system with a P2₁/c space group. nih.gov The analysis identified key intermolecular interactions, particularly hydrogen bonding patterns involving the carboxylic acid and amide groups, which dictate the crystal packing. nih.gov These findings serve as an excellent model for understanding the spatial arrangement and non-covalent interactions that would govern the crystal lattice of this compound.
Crystallographic Data for N-Benzoyl-DL-Phenylalanine
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 11.338(1) | nih.gov |
| b (Å) | 9.185(1) | nih.gov |
| c (Å) | 14.096(2) | nih.gov |
| β (°) | 107.53(3) | nih.gov |
| Volume (ų) | 1400(3) | nih.gov |
Electrochemical Characterization (for functionalized derivatives)
Electrochemical methods are employed to investigate the redox properties of molecules and can be particularly useful for studying functionalized derivatives of this compound. Furthermore, electrochemical techniques can be applied as a synthetic tool.
Research has demonstrated the electrochemical synthesis of N-phenyl amino acid derivatives through a C–C coupling reaction with CO₂. nih.govrsc.org This process utilizes an undivided electrochemical cell with a magnesium (Mg) sacrificial anode and a platinum (Pt) cathode. nih.govrsc.org Such studies highlight the relevance of electrochemical methods in the context of creating novel, functionalized derivatives of amino acids like phenylalanine. The electrochemical behavior is highly dependent on the specific functional groups introduced to the benzoyl or phenyl rings. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the oxidation and reduction potentials of the resulting molecule, a property that can be explored for applications in sensor development or catalysis. Studies on photoactivatable p-benzoyl-L-phenylalanine derivatives, which can be activated by UV light to form reactive species, further underscore the diverse ways in which the reactivity of such compounds can be controlled and studied. nih.gov
Computational Studies and Modeling
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful tool for investigating the electronic structure and properties of N-Benzoyl-L-Phenylalanine Methyl Ester. While specific quantum chemical studies on this exact molecule are not widely published, the methodologies applied to similar aromatic compounds, such as benzene (B151609) and its derivatives, provide a clear framework for how such an analysis would be approached.
A common approach involves the use of Quantum Phase Estimation (QPE) algorithms, which are expected to perform full-configuration interaction calculations with greater efficiency than classical methods. rsc.org For a molecule like this compound, such calculations could elucidate the electronic ground state and excited states, such as the π–π* transition state. rsc.org The workflow for these calculations would typically involve selecting a suitable basis set, such as pseudo-natural orbitals from a Møller-Plesset perturbation theory (MP2) calculation, to expand the wave function. rsc.org To analyze excited states, a configuration interaction with singles and doubles (CISD) calculation within an active space would be employed to identify the primary electronic configurations. rsc.org
These quantum chemical calculations can predict various properties of this compound, including its molecular orbital energies, electron density distribution, and spectroscopic characteristics. This information is fundamental to understanding its reactivity and potential interactions with other molecules.
Molecular Modeling for Conformation and Interactions
In the solid state, it is expected that this compound molecules would exhibit specific packing arrangements stabilized by non-covalent interactions. For the related N-cinnamoyl-L-phenylalanine methyl ester, the molecules stack along a crystallographic axis, connected by N—H⋯O hydrogen bonds. chemicalbook.com The extended structure is further stabilized by C—H⋯O interactions and π–π stacking between the aromatic rings. chemicalbook.com It is highly probable that this compound would adopt a similar conformation, with the benzoyl and phenyl groups oriented to facilitate these stabilizing interactions. The benzyl (B1604629) and ester groups would likely lie on opposite sides of the amide plane. chemicalbook.com
Computational tools available through public databases like PubChem provide a computed 3D conformer of this compound, which supports these conformational predictions. nih.gov These models are generated based on energy minimization calculations and provide a valuable starting point for understanding the molecule's spatial arrangement.
Prediction of Adsorption Mechanisms
The prediction of how this compound adsorbs to surfaces or binds to active sites of proteins is a key area of computational study, with significant implications for its biological activity. Docking calculations are a primary method used to forecast these binding affinities and interactions.
One study focused on a series of N-benzoyl amino esters, including derivatives of phenylalanine, and their potential as antifungal agents. scielo.org.mx In this research, molecular docking studies were performed using AutoDock Vina to predict the binding of these compounds to the active site of fungal chitinase. scielo.org.mx The results of such studies can reveal the specific interactions that stabilize the enzyme-ligand complex. For N-benzoyl amino acid derivatives, these interactions are expected to involve the aromatic rings. scielo.org.mx
The general process for these predictions involves obtaining the X-ray crystal structure of the target protein from a repository like the Protein Data Bank (PDB). scielo.org.mx The synthesized compounds are then docked into the active site of the protein, and the most favorable binding poses are identified based on the lowest binding energy. scielo.org.mx This allows for an analysis of the specific hydrogen bonds, hydrophobic interactions, and π-stacking that contribute to the binding, thereby predicting the adsorption mechanism at a molecular level.
Lattice Nomography for Modifier Kinetic Mechanisms
Lattice nomography is a graphical method used to analyze complex enzyme kinetic data, particularly for reactions involving modifiers. This approach is valuable for distinguishing between different kinetic mechanisms, such as substrate activation or inhibition. While no studies were found that apply lattice nomography directly to this compound, research on the closely related compound, N-benzoyl-L-serine methyl ester, demonstrates the utility of this technique.
In a study of the bromelain-catalyzed hydrolysis of N-benzoyl-L-serine methyl ester, the initial velocity data resulted in curved plots of [S₀]/vᵢ versus [S₀], indicating a complex kinetic mechanism. scielo.org.mx Lattice nomography was employed to analyze a modifier kinetic mechanism where the substrate itself acts as a modifier. scielo.org.mx This analysis revealed that the observed concave-down curvature could arise under specific conditions related to the rate constants for the breakdown of the binary (ES) and ternary (SES) complexes. scielo.org.mx
The use of lattice nomography provides a robust method for interpreting kinetic data that does not conform to the standard Michaelis-Menten model. khanacademy.org It allows for the elucidation of the roles of modifiers and the determination of the kinetic parameters that define the system.
Emerging Applications and Interdisciplinary Research
Surface Chemistry and Adsorption Phenomena
The behavior of N-Benzoyl-L-Phenylalanine Methyl Ester at interfaces is a subject of growing interest due to its amphiphilic nature, combining a hydrophobic benzoyl group and a phenylalanine methyl ester moiety. This structure suggests potential for surface activity and adsorption at various interfaces.
Interfacial Adsorption Characteristics
Currently, there is a lack of specific research literature detailing the interfacial adsorption characteristics of this compound. However, the broader class of N-acyl amino acids, to which this compound belongs, is known for its surface-active properties. researchgate.netnih.gov These molecules can orient themselves at interfaces, such as liquid-air or liquid-solid boundaries, which can alter the interfacial tension and surface energy. The specific adsorption behavior would be influenced by factors like the pH of the aqueous phase, the nature of the solid surface, and the concentration of the compound.
In related studies on the amino acid phenylalanine, adsorption has been observed on materials like activated carbon. For instance, the adsorption capacity of phenylalanine on activated carbon derived from sunflower meal has been documented, showing a dependency on pH and initial concentration. mdpi.com While this does not directly describe the behavior of its N-benzoyl methyl ester derivative, it highlights the inherent capacity of the phenylalanine structure to interact with surfaces. The addition of the benzoyl group would likely increase the hydrophobicity and introduce pi-stacking interactions, which would significantly alter its adsorption profile compared to the parent amino acid.
Corrosion Inhibition Studies
There are no specific studies identified that investigate the use of this compound as a corrosion inhibitor. However, the broader class of amino acids and their derivatives are recognized as green and effective corrosion inhibitors for various metals and alloys. arabjchem.orgjetir.orgjetir.orgresearchgate.netrsc.org Their efficacy is attributed to the presence of heteroatoms (nitrogen and oxygen) in their functional groups, which can coordinate with metal ions on the surface, forming a protective film. This film acts as a barrier to the corrosive environment.
The inhibition mechanism can involve physisorption, chemisorption, or a combination of both, and is influenced by the structure of the amino acid derivative, the nature of the metal, and the corrosive medium. jetir.orgjetir.org For instance, studies on L-Phenylalanine methyl ester hydrochloride have shown it to be an effective corrosion inhibitor for mild steel in acidic solutions. The adsorption of this related compound on the steel surface was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer.
Polymer Chemistry and Material Science
The unique chemical structure of this compound makes it a candidate for the functionalization of polymeric materials, potentially imparting specific properties such as enhanced sorption capabilities.
Functionalization of Polymeric Materials for Sorbent Applications
Specific research on the use of this compound for the functionalization of polymeric materials for sorbent applications is not currently available in the reviewed literature. However, the general strategy of using amino acids and their derivatives to create functional polymers is well-established. nih.govnih.gov These bio-based monomers can be incorporated into polymer chains to introduce specific functionalities.
For example, polymers have been synthesized from amino acid-based monomers for various applications. nih.gov In a related context, a study detailed the fabrication of a molecularly imprinted polymer for the enantioselective sensing and sorption of L-phenylalanine benzyl (B1604629) ester, a structurally similar compound. nih.gov This demonstrates the potential of using phenylalanine derivatives to create polymers with selective binding sites. The benzoyl group in this compound could offer specific interactions, such as pi-pi stacking, which could be exploited in the design of sorbents for aromatic compounds.
Conclusion and Future Research Directions
Current Impact on Chemical and Biological Sciences
N-Benzoyl-L-phenylalanine methyl ester has established its significance primarily as a versatile intermediate and building block in synthetic organic chemistry and related scientific fields. Its core impact stems from its utility in peptide synthesis, where it serves as a protected form of the essential amino acid L-phenylalanine. nordmann.global The benzoyl and methyl ester groups act as protecting moieties, allowing for controlled and sequential coupling reactions to form complex peptide chains, which are fundamental to the development of various peptide-based pharmaceuticals. nordmann.global
Beyond its role in peptide synthesis, the compound is a key precursor for creating more complex, biologically active molecules. caringsunshine.com Research has focused on the synthesis of various derivatives, investigating how modifications to the core structure influence biological activity. For instance, N-benzoyl amino esters have been synthesized and evaluated for their potential as antifungal agents against filamentous fungi like Fusarium temperatum and Aspergillus fumigatus. scielo.org.mxscielo.org.mx Studies into related structures, such as N-Boc-N-methyl-p-benzoyl-phenylalanine, have demonstrated their use in creating photoreactive antagonists for substance P, which are valuable tools for photolabeling studies of receptors like the human tachykinin NK-1 receptor. nih.govebi.ac.uk
Furthermore, scientific inquiry has explored the physicochemical properties of this compound, particularly its stability and bioavailability. caringsunshine.com The esterification and benzoylation of L-phenylalanine are thought to enhance its absorption and protect it from rapid metabolic degradation, potentially offering advantages over the standard amino acid in certain applications. caringsunshine.com This has led to its inclusion in some nutritional products, based on the hypothesis that it could improve the delivery and efficacy of phenylalanine. caringsunshine.com
Unexplored Areas and Future Research Challenges
Despite its utility in synthesis, significant gaps remain in our understanding of the direct biological effects of this compound itself. While preclinical studies suggest enhanced bioavailability, direct clinical evidence in humans to support specific health benefits is limited. caringsunshine.com A major research challenge is to conduct comprehensive studies to validate these preclinical findings and determine if the modified structure translates into tangible therapeutic or nutritional advantages in humans. caringsunshine.com
The exploration of its derivatives also presents challenges. While various N-benzoyl amino esters have shown antifungal properties, establishing clear structure-activity relationships (SAR) is an ongoing process. scielo.org.mxscielo.org.mx Future research must systematically modify the benzoyl group and the amino acid side chain to optimize antifungal potency and understand the mechanism of action. Docking studies have been initiated to predict binding affinities with fungal enzymes like chitinase, but these computational models require experimental validation. scielo.org.mx
Another challenge lies in the asymmetric synthesis of its derivatives. Achieving high optical purity is crucial for biological applications, as different enantiomers can have vastly different effects. nih.gov While methods using chiral auxiliaries have been successful, developing more efficient, scalable, and cost-effective synthetic routes remains a key objective for chemists. nih.govtcichemicals.com Furthermore, expanding the range of applications for its derivatives requires overcoming the hurdles of targeted delivery and minimizing off-target effects in complex biological systems.
Potential for Novel Applications and Derivative Development
The future of this compound is intrinsically linked to the development of its novel derivatives. The foundational structure provides a robust scaffold for creating highly specialized molecules with tailored functions.
One of the most promising areas is in the field of chemical biology and drug discovery. The benzophenone (B1666685) moiety, inherent in the benzoyl group, is photoreactive. This property has been exploited to design photoreactive amino acids, such as p-benzoyl-L-phenylalanine (BPA), for use in photoaffinity labeling. nih.govnih.gov By incorporating such derivatives into peptides or other bioactive molecules, researchers can permanently cross-link them to their biological targets upon UV irradiation, enabling the identification and characterization of ligand-receptor interactions. nih.gov Developing novel, "clickable" versions of these photoreactive amino acids derived from the N-benzoyl-L-phenylalanine structure could further streamline this powerful technique. nih.gov
There is also significant potential in developing therapeutic agents. Recent research has focused on synthesizing β-lactam antagonists of the transient receptor potential melastatin 8 (TRPM8) channel, derived from phenylalanine. explorationpub.comexplorationpub.com The synthesis of N-terminal benzoyl derivatives of these compounds has yielded molecules with potent activity, highlighting a potential pathway for developing novel analgesics for neuropathic pain. explorationpub.comexplorationpub.com
Additionally, the antifungal activity observed in N-benzoyl amino esters warrants further investigation. scielo.org.mxscielo.org.mx With the rise of drug-resistant fungal infections, there is a critical need for new antifungal agents. Systematic derivatization of this compound could lead to the discovery of compounds with improved efficacy and a broader spectrum of activity against pathogenic fungi.
Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₇NO₃ | nih.gov |
| Molecular Weight | 283.32 g/mol | nih.gov |
| IUPAC Name | methyl (2S)-2-benzamido-3-phenylpropanoate | nih.gov |
| CAS Number | 3005-61-6 | nih.govchemicalbook.com |
| XLogP3 | 2.6 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 5 | nih.gov |
Potential Applications of this compound Derivatives
| Derivative Class | Potential Application | Research Finding | Source |
|---|---|---|---|
| Photoreactive Amino Acids | Photoaffinity labeling to identify protein-protein interactions and ligand-receptor binding sites. | p-benzoyl-L-phenylalanine (BPA) is a widely used tool for covalent chemical capture of interacting proteins. | nih.govnih.gov |
| β-Lactam Derivatives | Antagonists of the TRPM8 channel for the potential treatment of neuropathic pain. | N-terminal benzoyl derivatives of phenylalanine-derived β-lactams show potent antagonist activity. | explorationpub.comexplorationpub.com |
| Substituted N-Benzoyl Amino Esters | Antifungal agents against pathogenic fungi. | Derivatives have shown inhibitory activity against Fusarium temperatum and Aspergillus fumigatus. | scielo.org.mxscielo.org.mx |
| Peptide Antagonists | Tools for studying receptor pharmacology. | (S)-Boc-N-methyl-p-benzoyl-phenylalanine was used to create a photoreactive antagonist for the Substance P receptor. | nih.govebi.ac.uk |
Q & A
Q. Key Parameters :
- Catalyst choice : TMCS minimizes side reactions compared to harsher acids like H₂SO₄.
- Temperature : Mild conditions (~25°C) prevent racemization, critical for maintaining the compound’s L-configuration .
- Solvent : Anhydrous methanol ensures efficient esterification .
Validation :
Post-synthesis, chiral purity is confirmed via HPLC with chiral columns or NMR spectroscopy to detect stereochemical deviations .
How can researchers apply statistical experimental design to optimize this compound synthesis?
Advanced Research Question
The Taguchi method (orthogonal array design) is effective for optimizing multi-variable reactions. For example:
- Parameters : Catalyst concentration, alcohol-to-substrate ratio, temperature, and reaction time.
- Procedure : A L9 orthogonal array (4 factors, 3 levels) reduces experimental runs while identifying critical variables. In biodiesel synthesis (analogous ester systems), catalyst concentration contributed 77.5% to yield variance .
Q. Application :
- Optimal conditions may involve 1.5 wt% catalyst (e.g., TMCS), 6:1 methanol-to-substrate ratio , and room temperature , balancing yield and enantiomeric excess .
What analytical techniques resolve contradictions in reported biological activities of this compound derivatives?
Advanced Research Question
Discrepancies in biological activity (e.g., neurotransmitter modulation vs. no observed effect) often arise from stereochemical impurities or assay-specific conditions .
Methodological Solutions :
- Structural Confirmation : Use X-ray crystallography to validate stereochemistry, as even minor D-isomer contamination can nullify activity .
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature) to isolate compound-specific effects from environmental variables.
Case Study :
In peptide synthesis, the benzoyl group’s steric bulk reduces unwanted side reactions, but improper purification (e.g., residual solvents) can alter observed bioactivity .
How does this compound compare structurally and functionally to its analogs in drug discovery?
Basic Research Question
Key Structural Comparisons :
| Compound | Functional Groups | Biological Relevance |
|---|---|---|
| N-Benzoyl-L-Phenylalanine | Benzoyl, free carboxylic acid | Precursor for prodrugs |
| D-Phenylalanine Methyl Ester | Methyl ester, D-configuration | Used in pain management studies |
| N-Methyl-D-Phenylalanine | Methylated amine | Alters receptor binding affinity |
Functional Implications :
The methyl ester enhances cell permeability, while the benzoyl group stabilizes the compound against enzymatic degradation, making it a preferred intermediate in peptide-based therapeutics .
What are the critical considerations for scaling up this compound synthesis while maintaining enantiomeric purity?
Advanced Research Question
Challenges :
- Racemization Risk : Elevated temperatures during scale-up can induce chirality loss.
- Purification : Chromatography becomes impractical; instead, crystallization in non-polar solvents (e.g., hexane) selectively isolates the L-isomer .
Q. Industrial Methods :
- Asymmetric Hydrogenation : Catalytic methods (e.g., Rhodium complexes) ensure high enantiomeric excess (ee >98%) at scale, though cost-benefit analysis is required .
How do researchers validate the role of this compound in modulating neurotransmitter systems?
Advanced Research Question
Experimental Design :
- In Vitro Assays : Use radioligand binding studies (e.g., with ³H-GABA) to quantify affinity for neurotransmitter receptors.
- In Vivo Models : Administer the compound in zebrafish or rodent models to assess behavioral changes (e.g., anxiety reduction).
Data Interpretation :
Contradictory results may arise from metabolic instability ; thus, pharmacokinetic profiling (e.g., plasma half-life via LC-MS) is critical to confirm bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
